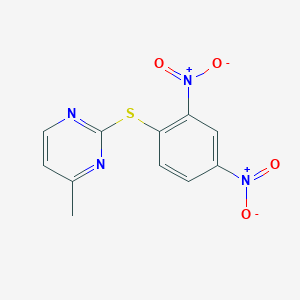
Tributyl(2,4-dichlorobenzyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2,4-dichlorobenzyl)phosphonium (TDBP) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has a long hydrophobic tail and a positively charged head. This compound has been used in various applications, including as a phase transfer catalyst, antimicrobial agent, and surfactant.
Wirkmechanismus
The mechanism of action of Tributyl(2,4-dichlorobenzyl)phosphonium is not well understood. However, it is believed that Tributyl(2,4-dichlorobenzyl)phosphonium acts by disrupting the cell membrane of microorganisms, leading to cell death. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemische Und Physiologische Effekte
Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have low toxicity in mammalian cells, making it a promising candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tributyl(2,4-dichlorobenzyl)phosphonium in lab experiments is its ability to act as a phase transfer catalyst, allowing for the synthesis of organic compounds and the extraction of metal ions. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have low toxicity in mammalian cells, making it a promising candidate for use in various applications. However, one limitation of using Tributyl(2,4-dichlorobenzyl)phosphonium is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are many future directions for the use of Tributyl(2,4-dichlorobenzyl)phosphonium in scientific research. One area of interest is the use of Tributyl(2,4-dichlorobenzyl)phosphonium as a surfactant in the production of nanoparticles. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have potential as an antimicrobial agent in the food industry. Further research is needed to fully understand the mechanism of action of Tributyl(2,4-dichlorobenzyl)phosphonium and to explore its potential in various applications.
Synthesemethoden
Tributyl(2,4-dichlorobenzyl)phosphonium can be synthesized by the reaction of tributylphosphine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction yields Tributyl(2,4-dichlorobenzyl)phosphonium as a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Tributyl(2,4-dichlorobenzyl)phosphonium has been widely used in scientific research due to its unique properties. It has been used as a phase transfer catalyst in various reactions, including the synthesis of organic compounds and the extraction of metal ions. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been used as an antimicrobial agent, surfactant, and as a stabilizer for emulsions.
Eigenschaften
CAS-Nummer |
7695-87-6 |
|---|---|
Produktname |
Tributyl(2,4-dichlorobenzyl)phosphonium |
Molekularformel |
C19H32Cl2P+ |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
tributyl-[(2,4-dichlorophenyl)methyl]phosphanium |
InChI |
InChI=1S/C19H32Cl2P/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21/h10-11,15H,4-9,12-14,16H2,1-3H3/q+1 |
InChI-Schlüssel |
OAGIOQZKOZPWKF-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)

![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)


![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)